molecular formula C12H14N2O4 B8761103 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone CAS No. 50508-40-2

1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone

Cat. No.: B8761103
CAS No.: 50508-40-2
M. Wt: 250.25 g/mol
InChI Key: XEWJEPSXWNILMA-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring via an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrophenylacetic acid with morpholine. The process can be summarized as follows:

    Acylation Reaction: 4-nitrophenylacetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acyl chloride is then reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-(4-Aminophenylacetyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is largely dependent on its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Protein Interaction: It can form non-covalent interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

    4-(4-Nitrophenyl)morpholine: Lacks the acetyl group but retains the nitrophenyl and morpholine moieties.

    4-(4-Aminophenylacetyl)morpholine: A reduction product of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

50508-40-2

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-morpholin-4-yl-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H14N2O4/c15-12(13-5-7-18-8-6-13)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2

InChI Key

XEWJEPSXWNILMA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A room temperature solution of 1.8839 gms. (4-Nitro-phenyl)-acetic acid in tetrahydrofuran (5 mL) is treated with 1.8069 gms. 1′,1′-carbonyl-diimidizole. The reaction mixture is stirred for 1 h. The reaction mixture is then treated with 1.0 mL morpholine. The reaction is heated overnight at 35° C. The reaction is then allowed to cool to room temperature, and is made basic with the addition of saturated aqueous sodium bicarbonate. The resulting mixture is extracted with ethyl acetate. The aqueous layer is re-extracted four more times with ethyl acetate. The combined organics are evaporated to dryness in vacuo. The crude product residue is then chromatographed by flash silica gel chromatography using 60% ethyl acetate in hexanes as the eluant. Following evaporation of solvent, 1-morpholin-4-yl-2-(4-nitro-phenyl)-ethanone is isolated as a white solid in the amount of 1.4009 gms.
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